molecular formula C11H18N2O3 B12934125 4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid CAS No. 4746-69-4

4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid

Cat. No.: B12934125
CAS No.: 4746-69-4
M. Wt: 226.27 g/mol
InChI Key: LRUOIOPHUZRRFN-UHFFFAOYSA-N
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Description

4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid is a chemical compound with the molecular formula C11H18N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid typically involves the reaction of a benzimidazole derivative with a butanoic acid derivative under specific conditions. One common method involves the use of tetrahydrofuran as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for a few hours and then poured into water to precipitate the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-3H-benzimidazol-1-yl)butanoic acid
  • 2-Oxo-1-benzimidazolinebutyric acid

Uniqueness

4-(2-Oxooctahydro-1h-benzimidazol-5-yl)butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

4746-69-4

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanoic acid

InChI

InChI=1S/C11H18N2O3/c14-10(15)3-1-2-7-4-5-8-9(6-7)13-11(16)12-8/h7-9H,1-6H2,(H,14,15)(H2,12,13,16)

InChI Key

LRUOIOPHUZRRFN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CCCC(=O)O)NC(=O)N2

Origin of Product

United States

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